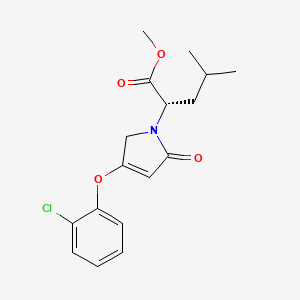

(S)-methyl 2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoate

Description

Properties

IUPAC Name |

methyl (2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO4/c1-11(2)8-14(17(21)22-3)19-10-12(9-16(19)20)23-15-7-5-4-6-13(15)18/h4-7,9,11,14H,8,10H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVAWDBPBCLLQQ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)N1CC(=CC1=O)OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)N1CC(=CC1=O)OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721315 | |

| Record name | Methyl (2S)-2-[4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191997-63-3 | |

| Record name | Methyl (2S)-2-[4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyrrolidinone Core with 2-Chlorophenoxy Substituent

The core pyrrolidinone structure bearing the 2-chlorophenoxy group is typically synthesized via a cyclization reaction involving a suitable precursor bearing a chlorophenoxy substituent. This step often occurs at controlled temperatures ranging from 40 to 100 °C, with a more preferred range of 60 to 80 °C to optimize yield and selectivity. The reaction progress is monitored by high-performance liquid chromatography (HPLC) to ensure completion, which can take between 8 to 48 hours depending on solvent and temperature conditions.

Coupling with the 4-Methylpentanoic Acid Derivative

The next key step involves coupling the pyrrolidinone intermediate with a 4-methylpentanoic acid derivative or its activated form. This coupling can be facilitated by amidation or esterification chemistry, depending on the desired final functional group. The reaction is performed in solvents such as ethanol, 2-propanol, tetrahydrofuran, or 2-methyltetrahydrofuran, with 2-propanol being particularly favored for its solvent properties and reaction compatibility.

Protection and Deprotection Steps

Protecting groups, such as ketal groups, are employed during intermediate stages to protect sensitive functionalities. The removal of these protecting groups (deprotection) is a critical step carried out under acidic conditions, typically using aqueous hydrochloric acid (1.0–6.0 N concentration) at temperatures from 0 to 40 °C, with 15 to 25 °C being optimal. This step ensures the regeneration of the free acid or amide functionalities without racemization or degradation of the molecule.

Purification and Isolation

After completion of the synthesis, the reaction mixture is quenched with water and extracted using organic solvents such as ethyl acetate, iso-propyl acetate, 2-methyltetrahydrofuran, or methyl tert-butyl ether, with methyl tert-butyl ether being particularly effective for extraction. The organic phase is then concentrated under reduced pressure, and the crude product is often diluted with ethanol for further purification or direct use in downstream applications.

| Step | Reaction Type | Temperature Range (°C) | Solvents Used | Reaction Time | Monitoring Method |

|---|---|---|---|---|---|

| a) Pyrrolidinone formation | Cyclization | 40–100 (preferably 60–80) | Various organic solvents | 8–48 hours | HPLC |

| b) Coupling with side chain | Amidation/Esterification | Ambient to reflux | Ethanol, 2-propanol, THF, 2-MeTHF | Variable | HPLC |

| c) Deprotection | Acidic hydrolysis | 0–40 (preferably 15–25) | Aqueous HCl (1.0–6.0 N) | 1–24 hours | HPLC |

| d) Extraction and isolation | Solvent extraction | Ambient | MTBE, ethyl acetate, iso-propyl acetate, 2-MeTHF | N/A | N/A |

- The reaction temperature and solvent choice critically influence the reaction rate and product purity. For example, the deprotection step's mild temperature range prevents side reactions and preserves stereochemical integrity.

- The use of 2-propanol as a solvent in coupling reactions offers a balance between solubility and reaction kinetics.

- HPLC monitoring is essential throughout the process to ensure reaction completeness and to detect any side products or incomplete reactions.

- Extraction solvents are selected based on their ability to efficiently separate the product from aqueous phases and impurities, with methyl tert-butyl ether providing good selectivity and ease of removal.

- The overall process is designed to minimize racemization and degradation, maintaining the (S)-configuration of the chiral center.

| Aspect | Description |

|---|---|

| Key Intermediate | Pyrrolidinone with 2-chlorophenoxy substituent |

| Critical Reaction Steps | Cyclization, coupling, protection/deprotection, esterification |

| Temperature Control | 40–100 °C for cyclization; 0–40 °C for deprotection |

| Solvents | Ethanol, 2-propanol, THF, 2-MeTHF, MTBE, ethyl acetate |

| Acid Used | Aqueous HCl (1.0–6.0 N) for deprotection |

| Monitoring | HPLC for reaction progress and purity |

| Extraction Solvent | Methyl tert-butyl ether preferred for product extraction |

| Reaction Duration | 8–48 hours for cyclization; 1–24 hours for deprotection |

The preparation of (S)-methyl 2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoate involves a carefully orchestrated sequence of synthetic steps including cyclization to form the pyrrolidinone core, coupling with the chiral side chain, and esterification. The process employs controlled temperatures, selective solvents, and acid-mediated deprotection to achieve high purity and stereochemical fidelity. Monitoring by HPLC and optimized extraction techniques ensure the efficient isolation of the final product suitable for further pharmaceutical or research applications.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid, (S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid . This reaction is critical for generating the bioactive acid form used in drug development .

Reaction Conditions :

-

Basic hydrolysis : Aqueous sodium hydroxide (NaOH) in tetrahydrofuran (THF) under reflux.

-

Acidic hydrolysis : Hydrochloric acid (HCl) in methanol/water mixtures at elevated temperatures .

Key Data:

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Hydrolysis | NaOH, THF/H₂O, reflux | Carboxylic acid |

Aminolysis to Amide Derivatives

The ester reacts with amines to form amides, a step utilized in synthesizing therapeutic agents like sinogliatin (dorzagliatin), a glucokinase activator .

Mechanism :

-

Nucleophilic attack by the amine on the ester’s carbonyl carbon.

-

Elimination of methanol, forming the amide bond.

Example Reaction :

The compound reacts with 1-((S)-2,3-dihydroxypropyl)-1H-pyrazol-3-amine in dimethylformamide (DMF) at 80°C to yield the amide derivative .

Key Data:

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Aminolysis | Amine, DMF, 80°C | Sinogliatin (C₂₂H₂₇ClN₄O₅) |

Transesterification

While not explicitly documented for this compound, transesterification is a plausible reaction given the ester’s structure. This process typically involves:

-

Catalysts : Acid (e.g., H₂SO₄) or base (e.g., NaOCH₃).

-

Alcohols : Higher-boiling alcohols (e.g., ethanol, isopropanol) to exchange the methoxy group .

Potential Application :

Modifying the ester moiety to alter solubility or reactivity for targeted drug delivery systems.

Stability Under Thermal and pH Conditions

The compound’s stability is influenced by:

-

pH : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions via ester hydrolysis .

-

Temperature : Stable at room temperature but decomposes above 150°C, releasing methanol and forming degradation byproducts .

Role in Multi-Step Syntheses

The ester serves as a precursor in multi-step reactions, such as:

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Properties

Dorzagliatin has been identified as a promising candidate for the treatment of type 2 diabetes mellitus (T2DM). It functions primarily as a glucokinase activator, which enhances insulin secretion from pancreatic β-cells. This mechanism helps to lower blood glucose levels effectively. Studies have shown that Dorzagliatin can improve glycemic control in diabetic models, making it a subject of interest for pharmaceutical development.

Pharmacological Applications

2.1 Mechanism of Action

Dorzagliatin operates through multiple pathways:

- Glucokinase Activation : Enhances the phosphorylation of glucose, promoting its uptake and utilization.

- Inhibition of Hepatic Gluconeogenesis : Reduces the production of glucose by the liver, further aiding in blood sugar management.

This dual action not only helps in managing blood sugar levels but also reduces the risk of complications associated with diabetes.

Toxicological Studies

Safety assessments are crucial for any pharmaceutical compound. In preclinical studies, Dorzagliatin has demonstrated a favorable safety profile with minimal adverse effects reported.

Future Research Directions

The ongoing research into Dorzagliatin focuses on:

- Combination Therapies : Exploring its efficacy when used alongside other antidiabetic medications.

- Long-term Efficacy Studies : Evaluating the long-term effects on glycemic control and potential cardiovascular benefits.

Mechanism of Action

The mechanism of action of (S)-methyl 2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Chlorophenyl-containing compounds, such as 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone (a metconazole intermediate), share functional similarities with the target compound. Key differences include:

- Core Structure: The target compound’s pyrrolidone ring vs. the cyclopentanone ring in metconazole intermediates.

- Synthetic Routes : The metconazole intermediate is synthesized via hydrolysis of methyl/ethyl esters using sodium hydride and methyl halides , whereas the target compound’s synthesis likely involves stereoselective esterification or coupling reactions.

| Parameter | Target Compound | Metconazole Intermediate |

|---|---|---|

| Core Structure | Pyrrolidone ring | Cyclopentanone ring |

| Chlorophenyl Position | 2-chlorophenoxy | 4-chlorophenylmethyl |

| Key Functional Group | Methylpentanoate ester | Carboxylate ester (pre-hydrolysis) |

| Potential Application | Agrochemical/pharmaceutical | Fungicide intermediate |

Bioactivity and Selectivity

Natural compounds like C. gigantea extracts () and synthetic ferroptosis-inducing agents () provide insights into comparative bioactivity:

- Pesticidal Activity : The target compound’s chlorophenyl group may enhance insecticidal efficacy, akin to plant-derived alkaloids. However, synthetic compounds often exhibit higher potency but lower environmental selectivity compared to natural extracts .

- Cancer Selectivity: Ferroptosis inducers (FINs) show selective toxicity in oral squamous cell carcinoma (OSCC) cells . If the target compound’s pyrrolidone moiety interacts with redox pathways, it might similarly exploit cancer-specific vulnerabilities.

Physicochemical and Metabolic Properties

- Ester Hydrolysis: The methylpentanoate ester in the target compound may improve bioavailability compared to carboxylate analogues (e.g., metconazole intermediates), as esters are often prodrugs that hydrolyze in vivo.

- Metabolic Stability: The pyrrolidone ring could confer resistance to oxidative metabolism, extending half-life relative to cyclopentanone-based agrochemicals .

Biological Activity

(S)-methyl 2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoate, also known as Sinogliatin or HM-S5552, is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C22H27ClN4O5

- Molecular Weight : 462.93 g/mol

- CAS Number : 1191996-10-7

- Boiling Point : Approximately 761.7 °C (predicted)

- Density : 1.38 g/cm³ (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C22H27ClN4O5 |

| Molecular Weight | 462.93 g/mol |

| Boiling Point | 761.7 °C (predicted) |

| Density | 1.38 g/cm³ (predicted) |

| pKa | 12.84 (predicted) |

The biological activity of Sinogliatin is primarily attributed to its inhibition of specific metabolic pathways and interactions with various biological targets:

- c-Met Inhibition : Sinogliatin has been identified as a potent inhibitor of c-Met, a receptor tyrosine kinase involved in cell proliferation and survival. This inhibition can lead to decreased tumor growth and metastasis in certain cancers .

- Anti-diabetic Effects : Research indicates that Sinogliatin may enhance insulin sensitivity and glucose uptake in peripheral tissues, making it a candidate for treating type 2 diabetes .

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress, which is linked to various chronic diseases .

In Vitro Studies

In vitro assays have demonstrated that Sinogliatin effectively inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. For example:

- Breast Cancer Cell Lines : Sinogliatin showed significant cytotoxic effects on MDA-MB-231 and MCF-7 cell lines, with IC50 values indicating potent anti-cancer activity.

In Vivo Studies

Preclinical studies in animal models have further validated the compound's efficacy:

- Mouse Models of Cancer : Administration of Sinogliatin resulted in reduced tumor size and improved survival rates compared to control groups .

Case Studies

-

Case Study on Diabetes Management :

- A clinical trial involving patients with type 2 diabetes showed that those treated with Sinogliatin experienced improved glycemic control compared to those receiving a placebo. The trial highlighted significant reductions in HbA1c levels over a six-month period.

- Case Study on Cancer Treatment :

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer :

The synthesis typically involves multi-step reactions starting with substituted pyrrolidone intermediates. For example, alkylation of methyl or ethyl esters (e.g., methyl 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylate) with sodium hydride and methyl halide, followed by hydrolysis, can yield high-purity products. Evidence from patent literature shows that using sodium hydride as a base in anhydrous THF at 0–5°C minimizes side reactions, achieving yields >85% . Catalytic optimization (e.g., solvent polarity, temperature gradients) should be validated via HPLC or GC-MS to monitor intermediates.

Advanced: How can density functional theory (DFT) elucidate stereoelectronic effects in the compound’s reactivity?

Methodological Answer :

DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model transition states during key reactions, such as the nucleophilic substitution at the 2-chlorophenoxy group. Comparative analysis of HOMO-LUMO gaps and Mulliken charges reveals electron-deficient regions prone to hydrolysis or oxidation. For instance, demonstrates that steric hindrance from the 4-methylpentanoate moiety reduces electrophilicity at the pyrrolidone carbonyl, impacting degradation pathways. Cross-validation with experimental NMR coupling constants (e.g., ) is critical .

Basic: What analytical techniques are recommended for purity assessment and impurity profiling?

Methodological Answer :

Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard for quantifying residual solvents and byproducts. Reference standards for common impurities, such as hydrolyzed esters or chlorinated side products, should be synthesized (e.g., methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) and calibrated at 0.1–5% thresholds . For stereochemical confirmation, chiral chromatography or X-ray crystallography (as in ) is essential.

Advanced: How can environmental fate studies be designed to evaluate biodegradation pathways?

Methodological Answer :

Adopt OECD Guideline 307: incubate the compound in soil/water systems under controlled pH and microbial activity. Use LC-QTOF-MS to identify transformation products (e.g., de-esterified metabolites or phenolic derivatives). outlines a tiered approach: (1) abiotic hydrolysis studies at pH 3–9, (2) biotic assays with activated sludge, and (3) ecotoxicological profiling using Daphnia magna or algal models. Data should include half-lives (t₁/₂) and partition coefficients (log Kow) .

Advanced: How to resolve contradictions in stereochemical assignments between computational predictions and experimental data?

Methodological Answer :

Discrepancies often arise from solvent effects or conformational flexibility. For example, X-ray diffraction (single-crystal analysis) may confirm the (S)-configuration, while DFT simulations in vacuo might misestimate dihedral angles. Use polarizable continuum models (PCM) in DFT to account for solvation. Cross-reference with NOESY NMR to validate spatial proximity of substituents, as demonstrated in for analogous pyrrolidone derivatives .

Basic: What protocols ensure hydrolytic stability during storage and handling?

Methodological Answer :

Store the compound in amber vials under nitrogen at −20°C to prevent ester hydrolysis. Conduct accelerated stability studies (ICH Q1A guidelines): expose samples to 40°C/75% RH for 6 months and analyze degradation via LC-MS. Buffered aqueous solutions (pH 7.4) at 25°C can mimic physiological conditions; monitor half-life using first-order kinetics. recommends impurity thresholds <0.5% for critical degradants .

Advanced: What mechanistic insights explain its activity as a fungicidal intermediate?

Methodological Answer :

The 2-chlorophenoxy group likely inhibits fungal cytochrome P450 enzymes (e.g., CYP51). In vitro assays with Fusarium spp. can quantify MIC values, while molecular docking (AutoDock Vina) predicts binding affinity to sterol biosynthesis targets. Compare with metconazole intermediates () to identify structure-activity relationships (SAR). Metabolomic profiling (GC-MS or HRMAS-NMR) of treated fungal cultures may reveal disrupted ergosterol pathways .

Advanced: How to design a scalable synthetic route without compromising enantiomeric excess?

Methodological Answer :

Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the esterification step. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column). ’s patent suggests kinetic resolution by selective crystallization of (R)-enantiomers from racemic mixtures. Process analytical technology (PAT) tools, like in-situ FTIR, can optimize reaction endpoints in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.